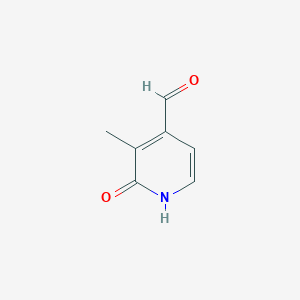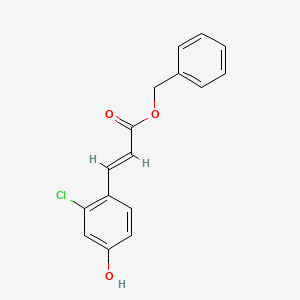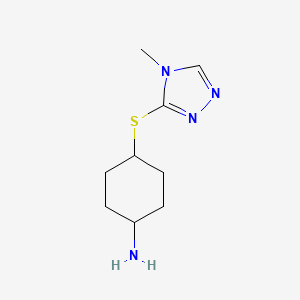
4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine is a compound that belongs to the class of triazole derivatives. Triazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . This compound, in particular, is of interest due to its potential biological activities and its role in various chemical reactions.
Métodos De Preparación
The synthesis of 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine typically involves multi-step chemical reactions. One common method starts with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol, which is then reacted with cyclohexanone to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which is particularly relevant in its anticancer activity . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparación Con Compuestos Similares
4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine can be compared with other triazole derivatives, such as:
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound is similar in structure but lacks the cyclohexan-1-amine moiety, which may affect its biological activity.
3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride: This derivative has a chloromethyl group instead of the thio group, leading to different reactivity and applications.
5-((Dimethylamino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol: This compound contains a dimethylamino group, which can enhance its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of the triazole ring with the cyclohexan-1-amine moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16N4S |
|---|---|
Peso molecular |
212.32 g/mol |
Nombre IUPAC |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine |
InChI |
InChI=1S/C9H16N4S/c1-13-6-11-12-9(13)14-8-4-2-7(10)3-5-8/h6-8H,2-5,10H2,1H3 |
Clave InChI |
MJTPZAOWSDZJFS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NN=C1SC2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)

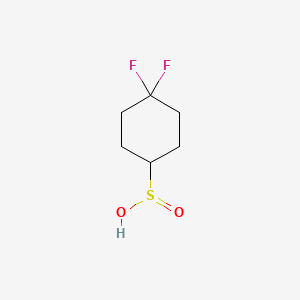
![Benzo[f]cinnoline](/img/structure/B12954418.png)



![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
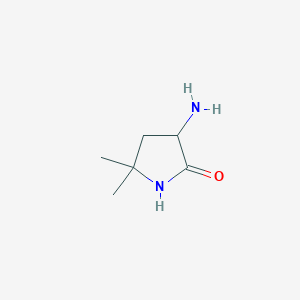
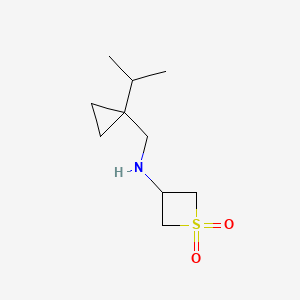
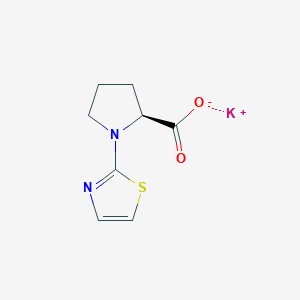
![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
